molecular formula C20H18N2O4S B2689360 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 896010-79-0

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No. B2689360
CAS RN: 896010-79-0
M. Wt: 382.43
InChI Key: VFFGPOKFSBOGHB-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide, also known as APDMB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. APDMB is a thiazole-based compound that has been synthesized through various methods and has been found to exhibit significant biochemical and physiological effects.

Scientific Research Applications

Biological Activities and Potential Mechanisms

Antioxidant Properties

Research on various thiazole derivatives and related compounds, such as N-acetylcysteine, indicates a trend toward antioxidant properties. These compounds have been explored for their ability to modulate oxidative stress pathways and protect against cellular damage (Dean et al., 2011; Munteanu & Apetrei, 2021). The potential for "N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide" to act as an antioxidant could be inferred from these findings, suggesting its use in combating oxidative stress-related diseases.

Neuroprotective Effects

Compounds structurally related to thiazoles have shown neuroprotective effects, indicating potential applications in treating neurodegenerative diseases or psychiatric disorders. The antidepressant tianeptine, with structural similarities to tricyclic antidepressants, provides insights into how structural components can influence neurobiological properties, potentially relevant to the thiazole derivative (McEwen & Olié, 2005).

Antimicrobial Activity

The broad spectrum of activities against bacteria, fungi, and viruses observed in various thiazole compounds suggests potential antimicrobial applications for "N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide". This is supported by studies on similar compounds that have demonstrated efficacy in combating microbial infections (Leoni et al., 2014; Bedoux et al., 2012).

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-12(23)18-16(13-8-5-4-6-9-13)21-20(27-18)22-19(24)14-10-7-11-15(25-2)17(14)26-3/h4-11H,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFGPOKFSBOGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=C(C(=CC=C2)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide

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